REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([S:12][CH2:13][CH2:14][C:15]([CH3:17])=[CH2:16])=[C:8]([Cl:18])[CH:7]=1.[OH-].[Na+]>ClCCl>[Br:5][C:6]1[CH:11]=[C:10]2[C:9](=[C:8]([Cl:18])[CH:7]=1)[S:12][CH2:13][CH2:14][C:15]2([CH3:17])[CH3:16] |f:0.1.2.3,5.6|
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Name
|
|
Quantity
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0.58 g
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Type
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reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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23.2 mL
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Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
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1.15 g
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Type
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reactant
|
Smiles
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BrC1=CC(=C(C=C1)SCCC(=C)C)Cl
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Name
|
|
Quantity
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6 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
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75 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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stirred for 5 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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to give a light yellow solution
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Type
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TEMPERATURE
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Details
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to warm to room temperature
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Type
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ADDITION
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Details
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poured into an Erlenmeyer flask
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Type
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EXTRACTION
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Details
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The mixture was extracted with dichloromethane (2×, 40.0 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
|
Details
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The crude residue was purified by silica gel chromatography
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Type
|
WASH
|
Details
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eluting with 0-20% EtOAc/hexanes
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |